B1578230 Antimicrobial peptide defensin 3

Antimicrobial peptide defensin 3

Cat. No.: B1578230
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Structure and Sequence Analysis

Human beta-defensin 3 (HBD3) is a 45-amino acid cationic peptide with a molecular weight of approximately 5.1–5.2 kDa. Its primary structure is defined by the sequence:
H-GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK-OH .
This sequence includes six conserved cysteine residues that form three intramolecular disulfide bonds, a hallmark of β-defensins. The peptide has a net charge of +9 at physiological pH, significantly higher than other human β-defensins such as HBD1 (+4) and HBD2 (+6). Key features of the primary structure include:

  • N-terminal region (residues 1–8): Rich in hydrophobic and polar residues (e.g., Gly1, Ile2, Tyr9, Tyr10), critical for initial membrane interactions.
  • Central β-sheet domain (residues 9–33): Contains cysteine residues involved in disulfide bonding and cationic residues (e.g., Arg18, Lys45) for electrostatic interactions with microbial membranes.
  • C-terminal region (residues 34–45): Enriched in positively charged residues (e.g., Arg36, Lys43, Lys44), enhancing salt-tolerant antimicrobial activity.

Table 1: Sequence comparison of human β-defensins

Feature HBD3 HBD1 HBD2
Length (aa) 45 36 41
Net charge (+ at pH 7) +9 +4 +6
Key residues Tyr9, Tyr10, Arg18, Lys45 Cys5, Arg14, Glu29 Cys7, Arg25, Glu37

Secondary Structure Features: β-Sheet Topology and α-Helical Elements

HBD3 adopts a conserved β-defensin fold characterized by:

  • Three-stranded antiparallel β-sheet: Formed by residues 16–18 (β1), 23–25 (β2), and 31–33 (β3).
  • Short α-helix: A 3–4 residue helix (residues 9–12) precedes the β-sheet, stabilized by hydrophobic interactions involving Tyr9 and Tyr10.
  • Flexible loops: Residues 19–22 and 26–30 form dynamic loops that mediate membrane interactions.

Circular dichroism (CD) studies reveal that HBD3 transitions from a disordered structure in aqueous solution to a helical conformation in anionic lipid environments, a feature critical for membrane disruption.

Tertiary Structure: Disulfide Bond Network and Stabilization Mechanisms

HBD3’s tertiary structure is stabilized by three disulfide bonds with the connectivity Cys1–Cys5 , Cys2–Cys4 , and Cys3–Cys6 . This arrangement creates a rigid scaffold that resists proteolytic degradation while maintaining functional flexibility:

  • Disulfide 1 (Cys1–Cys5): Anchors the N-terminal helix to the central β-sheet.
  • Disulfide 2 (Cys2–Cys4): Stabilizes the β2–β3 loop, critical for dimerization.
  • Disulfide 3 (Cys3–Cys6): Links the C-terminal tail to the β-sheet, enhancing salt tolerance.

NMR structures (PDB: 1KJ6) confirm that the disulfide network imposes a compact globular fold with a hydrophobic core and charged surface.

Quaternary Structure: Dimerization Interfaces and Oligomerization Dynamics

HBD3 forms symmetric dimers in solution via non-covalent interactions between β2 strands (residues 23–25). Key dimerization features include:

  • Interface residues: Arg18, Val19, and Arg36 form salt bridges and hydrophobic contacts.
  • Oligomerization states: Monomer-dimer equilibrium is concentration-dependent, with dimeric HBD3 showing enhanced activity against Staphylococcus aureus at physiological salt concentrations.
  • Functional implications: Dimerization amplifies positive surface charge, promoting electrostatic binding to anionic bacterial membranes.

Table 2: Structural determinants of HBD3 dimerization

Parameter Monomer Dimer
Molecular weight (kDa) 5.1 10.2
Key interacting residues N/A Arg18, Val19, Arg36
Antimicrobial activity Moderate Enhanced (2–4×)

Comparative Structural Analysis with Other β-Defensin Family Members

HBD3 shares structural motifs with other β-defensins but exhibits unique functional adaptations:

  • Conserved β-sheet topology: All human β-defensins (HBD1–4) retain the three-stranded β-sheet, but HBD3’s sheet is more elongated.
  • Divergent disulfide connectivity: HBD3 uses Cys1–Cys5 pairing, whereas θ-defensins (e.g., rhesus retrocyclin) employ cyclic disulfide arrangements.
  • Surface charge distribution: HBD3’s surface charge (+9) is 50–125% higher than HBD1 (+4) or HBD2 (+6), explaining its salt-resistant activity.
  • Evolutionary insights: β-defensins likely evolved from invertebrate big defensins through exon shuffling, retaining the core β-sheet but acquiring vertebrate-specific disulfide patterns.

Structural phylogeny: HBD3’s dimeric architecture and cationic surface align it more closely with primate β-defensins than murine homologs (e.g., mBD3), which lack salt-tolerant activity.

Properties

bioactivity

Antimicrobial

sequence

QLKNLACVTNEGPKWANTYCAAVCHMSGRGAGSCNAKDECVCSMT

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Antibacterial Effects

hBD-3 has demonstrated potent antibacterial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial membranes and competitive inhibition through binding to cell receptors.

  • Minimum Inhibitory Concentration (MIC) : hBD-3 exhibits low MIC values, making it effective even in high-salt environments, which typically inactivate other defensins .
  • Pathogens Targeted : Effective against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii, among others .

Antiviral Activity

hBD-3 also shows antiviral properties, particularly against enveloped viruses such as HIV and herpes simplex virus (HSV). The peptide's antiviral mechanisms include:

  • Inhibition of Virus Attachment : Prevents the virus from attaching to host cells.
  • Membrane Fusion Disruption : Interferes with the fusion of viral membranes with host cell membranes .

Wound Healing

hBD-3 plays a significant role in wound healing by promoting keratinocyte proliferation and migration, essential for skin repair. Research findings include:

  • Enhanced Cell Migration : hBD-3 stimulates the migration of fibroblasts and keratinocytes, crucial for wound closure.
  • Angiogenic Growth Factor Secretion : It increases the secretion of growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), facilitating angiogenesis and tissue repair .

Immunomodulatory Functions

Beyond its antimicrobial properties, hBD-3 exhibits immunomodulatory effects:

  • Chemokine Induction : It induces the expression of chemokines that recruit immune cells to sites of infection or injury.
  • Inflammatory Response Modulation : hBD-3 can influence inflammatory pathways, enhancing the body's ability to respond to infections .

Potential Therapeutic Applications

Given its multifunctional properties, hBD-3 has potential applications in various therapeutic areas:

  • Chronic Wound Management : Due to its wound healing properties, hBD-3 could be used in formulations for treating chronic wounds or ulcers.
  • Antimicrobial Coatings : Its stability and efficacy make it suitable for incorporation into medical devices or coatings to prevent infections .
  • Vaccine Adjuvant : The immunomodulatory effects may enhance vaccine responses by promoting localized immune activation at injection sites .

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityDemonstrated low MIC against multiple pathogens; stable in serum.
Wound HealingEnhanced fibroblast activity; increased secretion of angiogenic factors.
ImmunomodulationInduced chemokine expression; modulated inflammatory responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sequence and Disulfide Bond Architecture

hBD-3 shares the β-defensin scaffold with six cysteines (C1–C6) forming disulfide bonds (C1–C5, C2–C4, C3–C6). However, variations in non-cysteine residues dictate functional specificity:

  • Plant defensins (e.g., Cy-AMP1/2 from Cycas revoluta): Contain eight cysteines (four disulfide bonds) and a conserved γ-core but lack salt resistance .
  • Insect defensins (e.g., lucifensin from Lucilia sericata): Feature a "loop-helix" structure stabilized by three disulfide bonds but show narrower antimicrobial spectra .
  • Salamander defensin (CFBD) : Shares β-defensin cysteine spacing but has unique residues enhancing activity against Candida albicans and Staphylococcus aureus .

Structural Motifs and Stability

The γ-core motif (residues 28–34 in hBD-3) is essential for membrane interaction. Modifications here, such as in synthetic analogs (e.g., 3NI), improve salt resistance and potency . In contrast, scorpion defensins (e.g., from Leiurus quinquestriatus) exhibit structural convergence with insect defensins but integrate toxin-like domains for enhanced stability .

Functional and Mechanistic Differences

Antimicrobial Spectra and Efficacy

Defensin Type Source Key Targets Activity Notes
hBD-3 Human S. aureus, Pseudomonas aeruginosa, HIV-1 Broad-spectrum; salt-resistant
CFBD Salamander S. aureus, C. albicans High anti-fungal activity
Lucifensin Insect (maggot) Gram-positive bacteria Used in maggot therapy for wound healing
Cy-AMP1/2 Plant (Cycas revoluta) Fungi, Gram-positive bacteria Heat-stable but salt-sensitive

Mechanisms of Action

  • hBD-3: Targets lipid II in bacterial membranes and interacts with viral glycoproteins, combining direct microbicidal and immunomodulatory effects .
  • Plant defensins : Inhibit microbial growth via membrane permeabilization and intracellular targets (e.g., fungal glucosylceramides) .
  • Scorpion defensins : Dual-function peptides with antimicrobial and ion channel-modulating activities due to structural homology with toxins .

Evolutionary Perspectives

Defensins exhibit convergent evolution across taxa. For example:

  • β-defensins : Evolved independently in vertebrates and plants, with conserved cysteine frameworks but divergent antimicrobial domains .
  • Insect vs. scorpion defensins : Structural similarities suggest a shared ancestral gene, repurposed in scorpions for toxin integration .
  • Salamander CFBD : Phylogenetically closer to fish β-defensins, highlighting adaptive radiation in amphibian AMPs .

Therapeutic Potential and Modifications

Optimization Strategies

  • Charge modulation : Increasing positive charge in hBD-3 analogs improves binding to microbial membranes .
  • Cyclization : Stabilizing the γ-core motif via cyclic peptide engineering enhances serum stability and reduces toxicity .

Preparation Methods

Boc and Fmoc Chemistry Approaches

The most common method to prepare hBD-3 and its analogs is solid-phase peptide synthesis (SPPS), using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Boc SPPS : Early preparations of hBD-3 peptides were performed using Boc chemistry with in situ neutralization protocols. This approach involved stepwise elongation of the peptide chain on a solid resin, followed by cleavage and purification. Peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and verified by electrospray ionization mass spectrometry (ESI-MS).

  • Fmoc SPPS : More recent advances favor Fmoc chemistry due to its milder deprotection conditions and compatibility with automated synthesizers. An optimized Fmoc SPPS method for hBD-3 includes the use of orthogonal disulfide bond formation strategies, pseudoproline dipeptide building blocks to reduce chain aggregation, and improved coupling reagents. These optimizations significantly increase the yield and purity of the final crude peptide.

Automated Peptide Synthesizers

Automated synthesizers such as the ABI-431A have been employed for the synthesis of hBD-3 analogs. The first amino acid is attached to a Wang resin via the symmetric anhydride method, and coupling efficiency is monitored by Fmoc deprotection. Double acylation steps are used where necessary to ensure complete coupling. After chain assembly, peptides are cleaved from the resin using acid cleavage cocktails (e.g., trifluoroacetic acid-based mixtures), precipitated, washed, and lyophilized.

Parameter Boc SPPS Fmoc SPPS
Deprotection conditions Strong acid (HF or TFA) Mild base (piperidine)
Resin used Various, often custom-modified Wang resin commonly used
Coupling reagents Carbodiimides, HATU HATU, DIC, pseudoproline dipeptides
Automation Manual or semi-automated Fully automated
Yield and purity Moderate Improved with optimized protocols
Disulfide bond formation Post-synthesis oxidation Orthogonal disulfide bond strategy

Disulfide Bond Formation and Oxidative Folding

hBD-3 contains three disulfide bonds critical for its native structure. Preparation methods include:

  • Oxidative Folding in Solution : After synthesis, peptides are reduced and then oxidized to form disulfide bonds. For example, crude peptides are treated with dithiothreitol (DTT) in guanidine-HCl buffer to reduce disulfides, followed by oxidation in ammonium bicarbonate or Tris-HCl buffer at pH 7.8–8.0 for 18 hours to facilitate disulfide bond formation. The oxidation product is purified by RP-HPLC and confirmed by mass spectrometry.

  • Orthogonal Disulfide Bond Formation : An advanced method uses orthogonal protecting groups on cysteine residues during synthesis, allowing stepwise and selective formation of each disulfide bond. This approach improves folding efficiency and yield of correctly folded hBD-3.

  • Diselenide Bond Replacement : Substituting native disulfide bonds with diselenide bonds has been reported to enhance oxidative folding efficiency and stability, offering an alternative preparation strategy.

Peptide Cyclization and Structural Variants

  • Linear vs. Cyclic Peptides : Studies have synthesized linear full-length hBD-3 peptides with all cysteines replaced by α-aminobutyric acid to create linear analogs with enhanced antimicrobial activity but loss of chemotactic function.

  • Cyclization Techniques : Cyclization via peptide bond formation or disulfide bond formation increases serum stability and resistance to proteolytic degradation. Cyclization can be performed chemically using carbodiimide-mediated coupling in dimethyl sulfoxide (DMSO) with additives like HOBt.

  • Truncated and Modified Peptides : Various truncated peptides corresponding to regions of hBD-3 have been synthesized to identify minimal antimicrobial domains, such as peptides spanning residues 8–45 or 10–45 with native disulfide pairings. These variants help elucidate structure-activity relationships.

Purification and Characterization

  • Purification : RP-HPLC is the standard purification technique, often using C18 columns with gradients of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Characterization : Peptides are characterized by mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and folding status. Circular dichroism and NMR spectroscopy are used to assess secondary and tertiary structure.

Summary Table of Preparation Methods

Step Method/Technique Key Details and Conditions Outcome/Notes
Peptide chain assembly SPPS (Boc or Fmoc) Automated synthesizers; Wang resin; HATU coupling Efficient assembly of 45-aa peptide
Cleavage from resin Acid cleavage (TFA-based) TFA:anisole:cresol (1:0.1:0.1) Peptide precipitated and purified
Reduction DTT in guanidine-HCl buffer 6 M guanidine-HCl, 0.2 M Tris-HCl, 2 mM EDTA, pH 8.2 Complete reduction of disulfide bonds
Oxidative folding Air oxidation or buffer oxidation pH 7.8–8.0, 18 h stirring Formation of native disulfide bonds
Orthogonal disulfide formation Use of protecting groups on cysteines Stepwise selective oxidation Improved folding efficiency and yield
Diselenide bond substitution Chemical substitution of cysteines Enhanced oxidative folding Increased stability and folding efficiency
Cyclization Carbodiimide-mediated cyclization in DMSO EDC·HCl and HOBt, pH ~7.8 Increased serum stability and protease resistance
Purification RP-HPLC (C18 column) Water-acetonitrile gradients with 0.1% TFA High purity peptides
Characterization Mass spectrometry, CD, NMR MALDI-TOF, ESI-MS, circular dichroism, solid-state NMR Confirmation of molecular weight and correct folding

Research Findings on Preparation Impact

  • The antimicrobial activity of hBD-3 is largely independent of the exact disulfide bond pattern, as linearized peptides with cysteines replaced still retain or enhance antimicrobial function.

  • Optimized Fmoc SPPS with pseudoproline dipeptides reduces chain aggregation, increasing crude peptide yield and purity, which facilitates downstream folding and purification.

  • The γ-core β-hairpin region of hBD-3, stabilized by the Cys 23-Cys 41 disulfide bond, forms rapidly and may act as a folding nucleus, suggesting targeted folding strategies could improve synthesis efficiency.

  • Cyclization and diselenide substitution improve serum stability and oxidative folding efficiency, which are critical for producing biologically active peptides for therapeutic use.

Q & A

Q. What frameworks integrate multi-omics data to elucidate defensin 3’s dual roles in immunity and disease?

  • Methodological Answer : Develop a systems biology workflow combining proteomics (LC-MS/MS), epigenomics (ChIP-seq for histone modifications), and microbiomics (16S rRNA sequencing). Use machine learning (e.g., Random Forest) to identify defensin 3-associated biomarkers in conditions like rheumatoid arthritis or sepsis .

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